![molecular formula C25H29N3O6 B12294183 2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrazino[1,2-a]azocine core, which is a fused ring system that includes nitrogen atoms. The presence of various functional groups, such as the cyclopentyl and trimethoxyphenyl groups, adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazino[1,2-a]azocine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrazine, with an appropriate cyclizing agent.
Introduction of the Cyclopentyl Group: This can be achieved through a substitution reaction where a cyclopentyl halide reacts with the intermediate compound.
Acylation with 3,4,5-Trimethoxyphenylacetic Acid: The final step involves the acylation of the intermediate with 3,4,5-trimethoxyphenylacetic acid under acidic or basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione include other pyrazino[1,2-a]azocine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C25H29N3O6 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
4-cyclopentyl-13-[2-(3,5-dimethoxyphenyl)-2-oxoacetyl]-4,7,13-triazatricyclo[7.3.1.02,7]tridec-2-ene-5,8-dione |
InChI |
InChI=1S/C25H29N3O6/c1-33-17-10-15(11-18(12-17)34-2)23(30)25(32)28-19-8-5-9-20(28)24(31)27-14-22(29)26(13-21(19)27)16-6-3-4-7-16/h10-13,16,19-20H,3-9,14H2,1-2H3 |
Clave InChI |
KWWUMKFDGLMVFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)C(=O)N2C3CCCC2C(=O)N4C3=CN(C(=O)C4)C5CCCC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


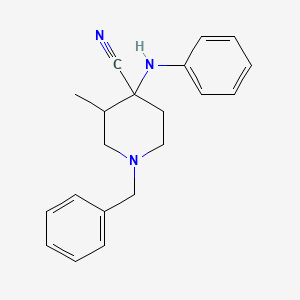
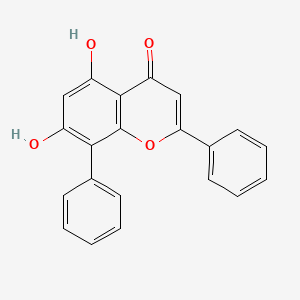
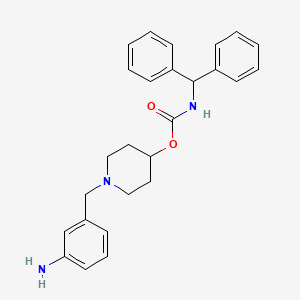
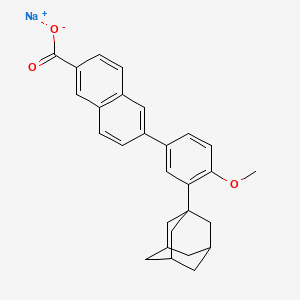
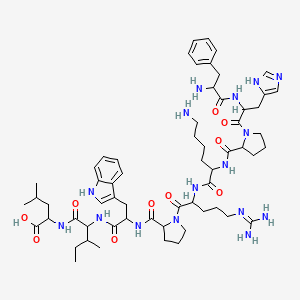
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
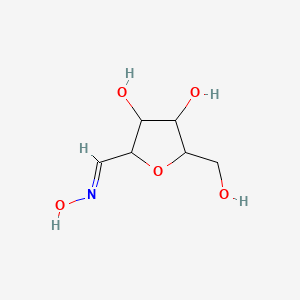
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)



![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

